molecular formula C12H10N2O4 B413535 Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide CAS No. 330978-53-5

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

Cat. No.: B413535
CAS No.: 330978-53-5
M. Wt: 246.22g/mol
InChI Key: OXODSZPOYQHMPS-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide typically involves the condensation of 3-amino-5-methylisoxazole with appropriate benzodioxole derivatives. One common method includes the following steps:

    Condensation Reaction: 3-amino-5-methylisoxazole is reacted with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate.

    Hydrazinolysis: The ester is then treated with hydrazine hydrate in ethanol to yield 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide.

    Cyclization: The hydrazide undergoes cyclization with aromatic aldehydes in methanol to form (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methyl-3-isoxazolyl)-3-oxopropanamides.

    Oxidative Cyclization: Finally, the compounds are treated with chloramine-T in ethanol to achieve the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the isoxazole ring and benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-3-isoxazolyl)acetamide
  • N-(5-methyl-3-isoxazolyl)benzamide
  • (5-methyl-3-isoxazolyl)methylamine

Uniqueness

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the isoxazole and benzodioxole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-4-11(14-18-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXODSZPOYQHMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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